

In-depth Technical Guide: Discovery and

## Cloning of the PUMA BH3 Domain

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2-binding component 3 (BBC3), is a critical pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family. Its discovery in 2001 was a significant milestone in understanding the molecular pathways of apoptosis, particularly in the context of the tumor suppressor p53. PUMA plays a pivotal role in initiating the intrinsic apoptotic cascade in response to a wide array of cellular stresses, including DNA damage, growth factor deprivation, and endoplasmic reticulum (ER) stress. This guide provides a comprehensive technical overview of the discovery, cloning, and key functional characteristics of the **PUMA BH3** domain, tailored for professionals in biomedical research and drug development.

## **Discovery and Cloning of PUMA (BBC3)**

The discovery of PUMA was independently reported by three research groups in 2001, employing distinct yet complementary experimental approaches. Two groups identified PUMA as a transcriptional target of the tumor suppressor p53 through global gene expression profiling techniques.[1] Concurrently, a third group identified PUMA, which they named Bcl-2-binding component 3 (BBC3), as an interacting partner of the anti-apoptotic protein Bcl-2 using a yeast two-hybrid screening method.[1]



The human PUMA gene (BBC3) is located on chromosome 19q13.32 and consists of four exons.[2][3] The gene encodes for at least two protein isoforms, PUMA- $\alpha$  and PUMA- $\beta$ , both of which contain the critical BH3 domain.[1] The expression of PUMA is tightly regulated, primarily at the transcriptional level, with the tumor suppressor p53 being a major activator.[4] The PUMA promoter contains p53-responsive elements to which p53 directly binds to initiate transcription, particularly in response to genotoxic stress.[1]

### **Experimental Protocols**

The following sections detail the key experimental methodologies that were instrumental in the discovery and characterization of the **PUMA BH3** domain.

## Yeast Two-Hybrid Screening for Bcl-2 Interacting Proteins

This technique was pivotal in identifying PUMA (BBC3) as a Bcl-2 binding partner.

Objective: To identify proteins that physically interact with the anti-apoptotic protein Bcl-2.

### Methodology:

- Bait and Prey Vector Construction:
  - The full-length coding sequence of human Bcl-2 is cloned into a "bait" vector (e.g., pGBKT7), which contains a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
  - A cDNA library from a relevant cell line or tissue is cloned into a "prey" vector (e.g.,
     pGADT7), which contains the activation domain (AD) of the same transcription factor.
- Yeast Transformation and Screening:
  - The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) which has reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the transcription factor.



- Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for colonies where the bait and prey proteins interact.
- Interaction Confirmation and Identification of Prey Clone:
  - Positive colonies are further tested for reporter gene activation (e.g., by β-galactosidase assay).
  - The prey plasmid is isolated from the positive yeast colonies, and the cDNA insert is sequenced to identify the interacting protein. In the case of PUMA's discovery, the sequence of the bbc3 gene was identified.

# **Identification of p53 Target Genes by Gene Expression Profiling**

This approach led to the identification of PUMA as a gene transcriptionally upregulated by p53.

Objective: To identify genes that are induced in response to the activation of the p53 tumor suppressor.

#### Methodology:

- · Cell Culture and Treatment:
  - A human cell line with a functional p53 pathway (e.g., U2OS osteosarcoma cells) is cultured.
  - p53 is activated by treating the cells with a DNA-damaging agent, such as adriamycin or ionizing radiation, or by using a system for inducible p53 expression.
- RNA Extraction and Microarray Analysis:
  - Total RNA is extracted from both treated and untreated (control) cells at various time points after p53 activation.
  - The RNA is converted to labeled cDNA and hybridized to a DNA microarray containing probes for thousands of human genes.



- Data Analysis and Candidate Gene Identification:
  - The hybridization signals are quantified, and the gene expression levels in the treated cells are compared to the control cells.
  - Genes that show a significant and consistent upregulation in response to p53 activation are identified as potential p53 target genes. PUMA was identified as one such gene.
- Validation of p53-dependent Upregulation:
  - The increased expression of candidate genes is validated using independent methods such as Northern blotting or quantitative real-time PCR (qRT-PCR).
  - To confirm direct regulation by p53, chromatin immunoprecipitation (ChIP) assays are
     performed to demonstrate the binding of p53 to the promoter region of the candidate gene.

# Quantitative Data: PUMA BH3 Domain Binding Affinities

The pro-apoptotic function of PUMA is mediated by the direct binding of its BH3 domain to the hydrophobic groove of anti-apoptotic Bcl-2 family members. This interaction neutralizes their protective function, thereby allowing the pro-apoptotic effector proteins Bax and Bak to induce mitochondrial outer membrane permeabilization and apoptosis. PUMA is notable for its ability to bind with high affinity to all known anti-apoptotic Bcl-2 family members.

Interacting Protein	Dissociation Constant (Kd)	Method
Anti-apoptotic Bcl-2 Family		
McI-1	1.8 nM	Isothermal Titration Calorimetry
Pro-apoptotic Bcl-2 Family		
Bak	26 ± 5 nM	Surface Plasmon Resonance

Note: While it is widely reported that PUMA binds with high affinity to all anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, and A1), specific Kd values from consistent experimental



setups are not always readily available in the literature. The promiscuous high-affinity binding is a key characteristic of PUMA.

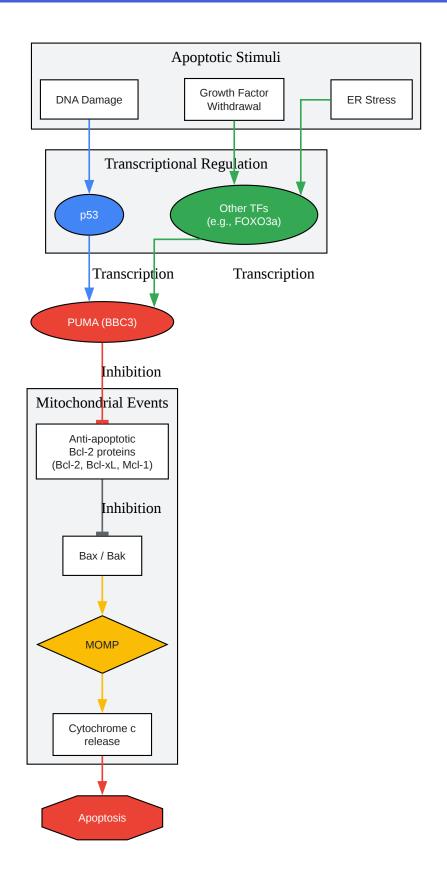
## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving PUMA and the experimental workflow for its discovery.

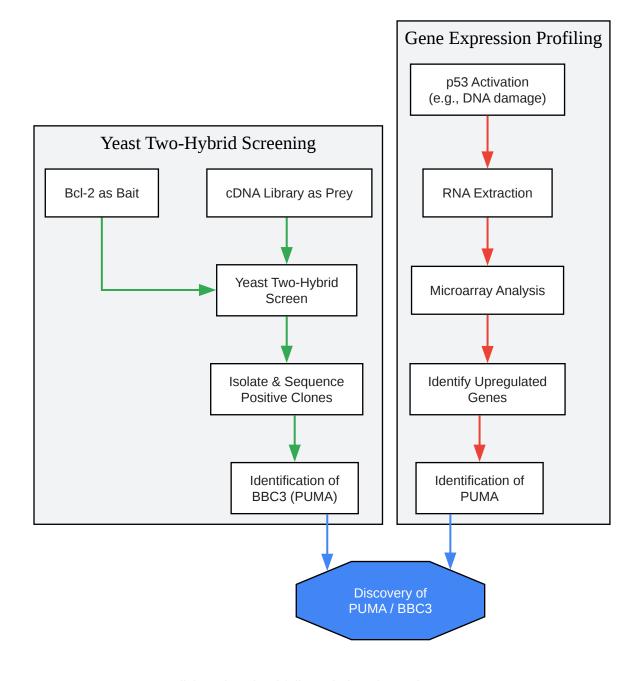
### **PUMA-Mediated Apoptotic Signaling Pathway**

This diagram illustrates the central role of PUMA in the intrinsic apoptotic pathway, downstream of p53 and other stress signals.









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